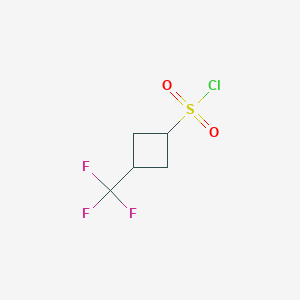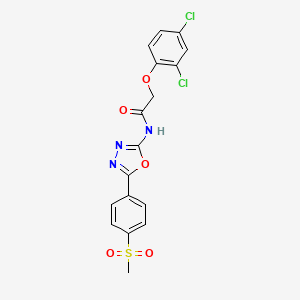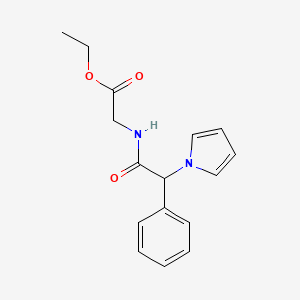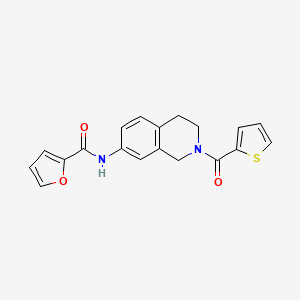
3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1936688-71-9 . It has a molecular weight of 222.62 . The IUPAC name for this compound is 3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .
Molecular Structure Analysis
The Inchi Code for 3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride is 1S/C5H6ClF3O2S/c6-12(10,11)4-1-3(2-4)5(7,8)9/h3-4H,1-2H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The trifluoromethyl (TFM, -CF3) group in the compound has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
The compound has been implicated in the synthesis of biologically active molecules, particularly in the development of antiviral and anticancer compounds. A study by López et al. (2017) demonstrated a synthetic pathway for preparing a series of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles starting from readily available methyl-phenylsulfones. This pathway highlights the importance of the trifluoromethyl group in enhancing the biological activity of molecules (López et al., 2017).
Reagent for Trifluoromethylation
Trifluoromethanesulfonyl chloride, a related compound, is extensively used for the direct trifluoromethylation of a broad range of substrates. It also facilitates trifluoromethylsulfenylation and trifluoromethylsulfinylation, introducing SCF3 and S(O)CF3 groups, respectively. This versatility in reactions, including sulfonylation and chlorination, underscores its significance in chemical synthesis (Guyon et al., 2017).
Activation of Sulfamoyl and Sulfonyl Chlorides
Sulfamoyl and sulfonyl chlorides, including compounds similar to "3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride," can be activated for further chemical transformations. Hell et al. (2019) demonstrated that these chlorides could be activated through Cl-atom abstraction by a silyl radical, facilitating the synthesis of aliphatic sulfonamides from alkenes. This method allows for late-stage functionalization in medicinal chemistry, showcasing the compound's utility in synthesizing complex molecules (Hell et al., 2019).
Adsorption Method Development
In environmental science, related compounds have been employed to develop fast and selective adsorption methods for wastewater treatment. Guo et al. (2018) prepared a molecularly imprinted polymer for perfluorooctane sulfonate (PFOS) adsorption using carbon microspheres as carriers. This study highlights the role of these compounds in enhancing environmental protection efforts (Guo et al., 2018).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O2S/c6-12(10,11)4-1-3(2-4)5(7,8)9/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNVVAYVSZFZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2547490.png)
![[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B2547492.png)

![N-(1-cyanocyclobutyl)-2-{[5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2547500.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2547503.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2547504.png)

![1-({[6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]thio}acetyl)azepane](/img/structure/B2547506.png)

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547509.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2547510.png)
![5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2547511.png)
![N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2547512.png)